N-[carbamothioyl(phenyl)methyl]benzamide
Description
Contextualization of Thiourea (B124793) and Benzamide (B126) Scaffolds in Medicinal Chemistry
In the realm of medicinal chemistry, both thiourea and benzamide frameworks are considered "privileged structures" due to their recurring presence in biologically active compounds. chemicaljournal.inrsc.org
The thiourea moiety is a versatile functional group known to be present in compounds exhibiting a wide array of biological effects, including anticancer, antibacterial, antifungal, and antiviral properties. mdpi.comdntb.gov.uaresearchgate.net The ability of the thiourea group's sulfur and two nitrogen atoms to form hydrogen bonds and coordinate with metal ions is a key factor in its diverse biological activities. biointerfaceresearch.comnih.govnih.gov This functional group is a fundamental building block for synthesizing various derivatives with different biological activities. mdpi.com
The benzamide scaffold is also a cornerstone in drug discovery, forming the structural basis for numerous therapeutic agents. walshmedicalmedia.compharmaguideline.com Benzamide derivatives are investigated for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, analgesic, and anti-inflammatory effects. walshmedicalmedia.comresearchgate.net The amide bond within the benzamide structure is stable and capable of participating in hydrogen bonding, a crucial interaction for binding to biological targets. nih.gov The combination of these two important pharmacophores within the N-[carbamothioyl(phenyl)methyl]benzamide structure results in a molecule with a unique chemical topology, making it a point of interest for novel biological investigations.
Historical Perspectives on the Development of this compound Related Compounds
The development of compounds related to this compound is an extension of the long history of research into acylthiourea derivatives. The synthesis of thiourea itself dates back to the 19th century. nih.gov Over the decades, scientific focus shifted from basic synthesis to exploring the vast biological potential of its derivatives, leading to the creation of extensive libraries of these compounds for screening. mdpi.comresearchgate.net
The general method for synthesizing N-acylthiourea derivatives, such as this compound, typically involves the reaction of an acyl chloride with a thiocyanate (B1210189) salt (like potassium or ammonium (B1175870) thiocyanate) to form an in-situ acyl isothiocyanate. This intermediate then reacts with an appropriate amine. nih.govnih.govacs.org This synthetic versatility has allowed for the creation of a wide range of derivatives. Systematic reviews on N-substituted-N'-aroyl(acyl)thioureas began to appear in the early 2000s, compiling the growing body of knowledge on their synthesis, coordination chemistry, and applications. nih.govrsc.org The strategic combination of the well-established benzamide and thiourea scaffolds is a deliberate approach in modern medicinal chemistry to generate hybrid molecules that may possess unique or enhanced biological activities. nih.gov
Significance of the this compound Moiety in Contemporary Chemical Biology
The this compound moiety, as part of the larger class of N-acylthioureas, is significant in modern chemical biology as a versatile scaffold for developing new biologically active agents. mdpi.com Researchers are actively exploring how the unique combination and spatial arrangement of the benzamide, thiourea, and phenyl groups influence interactions with biological targets like enzymes and proteins. biointerfaceresearch.com
Recent research on related benzoylthiourea (B1224501) derivatives has focused on their potential as antimicrobial and anticancer agents. nih.govmdpi.com For instance, studies have explored the synthesis and biological evaluation of new N-acyl thiourea derivatives incorporating various heterocyclic rings, demonstrating activities such as anti-biofilm and antioxidant effects. researchgate.netnih.gov Structure-activity relationship (SAR) studies are a major focus, where researchers systematically modify different parts of the molecule—such as the phenyl rings—to understand how these changes affect biological potency and selectivity. nih.govnih.govrsc.org These investigations are crucial for the rational design of more effective and target-specific compounds. The this compound framework serves as a valuable template for generating chemical diversity and probing new areas of biological function. rsc.orguzh.ch
Structure
3D Structure
Properties
IUPAC Name |
N-(2-amino-1-phenyl-2-sulfanylideneethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS/c16-14(19)13(11-7-3-1-4-8-11)17-15(18)12-9-5-2-6-10-12/h1-10,13H,(H2,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFZHNJJPBSKUJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=S)N)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for N Carbamothioyl Phenyl Methyl Benzamide and Its Derivatives
Conventional Synthetic Approaches
Traditional methods for synthesizing N-acylthiourea derivatives, including N-[carbamothioyl(phenyl)methyl]benzamide, have been well-established for decades. These approaches typically involve multi-step reactions carried out in standard laboratory glassware and often require purification steps to isolate the final product.
Reaction of Benzoyl Isothiocyanate with Substituted Anilines
A primary and widely used method for synthesizing this compound derivatives involves the reaction of a substituted aniline (B41778) with benzoyl isothiocyanate. uokerbala.edu.iq The benzoyl isothiocyanate is commonly generated in situ by reacting benzoyl chloride or its derivatives with a thiocyanate (B1210189) salt, such as potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate (NH₄SCN), in a suitable solvent like dry acetone (B3395972). nih.govuzh.ch
The general two-step, one-pot procedure is as follows:
An aroyl chloride is added to a suspension of potassium or ammonium thiocyanate in acetone. The mixture is heated under reflux to facilitate the formation of the aroyl isothiocyanate intermediate. nih.gov
After cooling, a solution of a substituted primary amine (like aniline) in the same solvent is added to the mixture. The resulting solution is refluxed for an additional period, during which the amine's nucleophilic nitrogen atom attacks the electrophilic carbon of the isothiocyanate group. nih.govnih.gov
Upon completion, the reaction mixture is typically poured into cold water to precipitate the crude product, which can then be purified by recrystallization from a solvent such as aqueous ethanol. nih.gov This method is valued for its simplicity and the high yields it can produce. researchgate.net The synthesis of N-((2-Acetylphenyl)carbamothioyl)benzamide, for example, proceeds with a 93% yield. uokerbala.edu.iq
Table 1: Examples of N-Aryl-N'-benzoylthiourea Derivatives Synthesized via the Benzoyl Isothiocyanate Method
| Starting Benzoyl Chloride | Starting Aniline/Amine | Final Product | Yield (%) | Melting Point (°C) |
| Benzoyl chloride | 2-Aminobenzamide | N-[[[2-(aminocarbonyl)phenyl]amino]thioxomethyl]benzamide | 95% (approx.) | Not specified |
| 4-Methoxybenzoyl chloride | Various primary/secondary amines | 10 different thiourea (B124793) derivatives | Not specified | Not specified |
| 3-Methylbenzoyl chloride | Diphenylamine | N-(Diphenyl-carbamothio-yl)-3-methyl-benzamide | Not specified | Not specified |
| 3,4-Dichlorobenzoyl chloride | Sulphanilamide | 3,4-Dichloro-N-[(4-sulphamoylphenyl)carbamothioyl]benzamide | 75% | 206-208 |
| 4-Bromobenzoyl chloride | Sulphanilamide | 4-Bromo-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide | 75% | 215-217 |
Reaction of Benzoyl Chloride Derivatives with N-Phenylthiourea
An alternative approach involves the direct acylation of a pre-formed thiourea derivative. In this method, N-phenylthiourea is reacted with a substituted benzoyl chloride in a suitable solvent, often in the presence of a base to neutralize the HCl generated during the reaction. The nucleophilic nitrogen of the N-phenylthiourea attacks the electrophilic carbonyl carbon of the benzoyl chloride, leading to the formation of the N-benzoyl-N'-phenylthiourea backbone.
This method allows for the synthesis of various derivatives by altering the substituents on the benzoyl chloride. For instance, electron-donating groups on the benzoyl chloride can stabilize the transition state, leading to good yields (>70%). Conversely, electron-withdrawing groups can create repulsive forces, making the reaction less favorable. researchgate.net A related one-step synthesis of the symmetric N-[(phenylcarbonyl)carbamothioyl]benzamide involves the reaction of benzoyl chloride with thiourea in acetone, achieving a high yield of 93%. nih.gov
Synthesis via 2-Thioxo-Substituted-1,3-Benzoxazines
Derivatives of this compound can also be synthesized through the ring-opening of heterocyclic precursors. Specifically, N-(benzyl carbamothioyl)-2-hydroxy substituted benzamides are prepared from 2-thioxo-substituted-1,3-benzoxazines. nih.gov
In this synthetic route, the 2-thioxo-1,3-benzoxazine derivative is treated with an amine, such as benzylamine, in the presence of a base like sodium bicarbonate. The amine attacks the thiocarbonyl carbon, leading to the cleavage of the heterocyclic ring and the formation of the open-chain N-acylthiourea product. nih.gov This method is particularly useful for creating derivatives with a hydroxyl group on the benzamide (B126) phenyl ring, a feature derived from the salicylic acid precursor used to make the benzoxazine (B1645224) ring.
Multi-step Organic Reactions from Readily Available Precursors
The synthesis of complex this compound derivatives can be achieved through multi-step reaction sequences starting from simple, commercially available materials. An example is the synthesis of 2-((4-ethylphenoxy)methyl)-N-(arylcarbamothioyl)benzamide derivatives, which begins with phthalide (B148349). nih.gov
The synthetic sequence is as follows:
Formation of Benzoic Acid Derivative : Phthalide is refluxed with potassium p-ethylphenoxide in xylene. This step creates the potassium salt of 2-(4-ethylphenoxymethyl)benzoic acid. nih.gov
Acidification : The potassium salt is treated with a 10% HCl solution to precipitate the free 2-(4-ethylphenoxymethyl)benzoic acid. nih.gov
Formation of Acid Chloride : The synthesized benzoic acid is then refluxed with thionyl chloride (SOCl₂) in an anhydrous solvent like 1,2-dichloroethane to produce 2-(4-ethylphenoxymethyl)benzoyl chloride. nih.gov
Final Assembly : The resulting benzoyl chloride is then used in the conventional one-pot synthesis described in section 2.1.1, reacting first with ammonium thiocyanate to form the isothiocyanate in situ, followed by the addition of a primary aromatic amine to yield the final benzoylthiourea (B1224501) product. nih.gov
This strategic, multi-step approach allows for the construction of complex molecular architectures from basic starting materials.
Microwave-Assisted Synthesis of this compound Derivatives
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. This technique offers significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and cleaner reactions. nih.gov
In the context of this compound synthesis, the conventional one-pot reaction involving aroyl chloride, potassium thiocyanate, and a substituted aniline can be adapted for microwave irradiation. The reaction mixture, typically in acetone, is heated in a microwave reactor for short periods. For example, the formation of the isothiocyanate intermediate may take 5-10 minutes, and the subsequent reaction with the amine may require only 20-25 minutes of irradiation. nih.gov
The direct and efficient heating of the solvent and reactants by microwaves leads to a rapid increase in temperature and pressure, which significantly accelerates the rate of reaction. This method is not only faster but is also considered more environmentally friendly due to its high energy efficiency and often higher product yields, which minimizes waste. nih.gov
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of N-(phenylcarbamothioyl) benzamide Derivatives nih.gov
| Method | Reaction Time | Yield (%) |
| Conventional Heating | 4 - 5 hours | 65 - 75 |
| Microwave-Assisted | 25 - 35 minutes | 80 - 90 |
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis of this compound to make the process more environmentally benign.
Key green chemistry strategies applicable to this synthesis include:
Atom Economy : The one-pot synthesis of these derivatives, where intermediates are not isolated, maximizes atom economy by incorporating most of the atoms from the reactants into the final product and reducing the number of purification steps. nih.gov
Use of Safer Solvents : While acetone is commonly used, research into greener solvent alternatives is ongoing. The development of synthetic routes in aqueous conditions, for instance, represents a significant improvement. A one-pot protocol for preparing the key isothiocyanate intermediate from primary amines and CS₂ has been successfully developed under aqueous conditions, offering a more environmentally friendly alternative to organic solvents. organic-chemistry.org
Waste Prevention : Efficient, high-yield reactions like the one-step synthesis of N-[(phenylcarbonyl)carbamothioyl]benzamide (93% yield) prevent waste by converting a higher proportion of starting materials into the desired product, often without the need for chromatographic purification. nih.gov
By integrating these principles, the synthesis of this compound and its derivatives can be performed in a more sustainable and environmentally responsible manner.
Derivatization Strategies for this compound Analogs
Substituent Effects on Benzoyl and Phenyl Rings
The electronic nature and position of substituents on both the benzoyl and phenyl rings of this compound analogs play a critical role in modulating their chemical and physical properties. The introduction of electron-donating or electron-withdrawing groups can significantly alter the electron density distribution within the molecule, affecting bond lengths, bond angles, and the reactivity of the thiourea moiety.
Similarly, substituents on the phenyl ring attached to the carbamothioyl group can exert electronic effects that propagate through the thiourea backbone. These effects can influence the stability of the molecule and its potential intermolecular interactions. The steric bulk of the substituents on either ring can also dictate the conformational preferences of the molecule, affecting its ability to adopt specific geometries required for biological activity or metal coordination.
Introduction of Diverse Functional Groups (e.g., halogens, methoxy (B1213986), methyl, nitro)
A common and effective derivatization strategy involves the introduction of a variety of functional groups onto the aromatic rings of the parent compound. This approach allows for a fine-tuning of the molecule's properties. The synthesis of these derivatives typically involves the reaction of a suitably substituted benzoyl chloride with potassium thiocyanate to form the corresponding benzoyl isothiocyanate in situ. This intermediate is then reacted with a substituted aniline to yield the desired N-aroyl-N'-arylthiourea derivative. nih.gov
Commonly introduced functional groups include:
Halogens (F, Cl, Br): The introduction of halogen atoms can significantly impact the lipophilicity and electronic properties of the molecule. For example, fluorine substitution has been explored to enhance biological activity. nih.gov
Methoxy (-OCH3): The methoxy group acts as an electron-donating group through resonance and can influence the hydrogen bonding capabilities of the molecule.
Methyl (-CH3): The methyl group is a weak electron-donating group that can also increase the lipophilicity of the compound. The synthesis of N-(diphenyl-carbamothioyl)-3-methyl-benzamide has been reported, involving the reaction of 3-methyl-benzoyl chloride with potassium thiocyanate, followed by condensation with diphenylamine. nih.gov
Nitro (-NO2): The nitro group is a strong electron-withdrawing group that can significantly alter the electronic properties of the aromatic ring to which it is attached.
The following table provides examples of synthesized this compound derivatives with diverse functional groups:
| Substituent on Benzoyl Ring | Substituent on Phenyl Ring | Compound Name |
| 3-methyl | None | N-(Diphenyl-carbamothioyl)-3-methyl-benzamide |
| 4-chloro | 2-nitrophenyl | N-(4-chlorobenzoyl)-N'-(2-nitrophenyl)thiourea |
| 4-methyl | 4-chloro-2-nitrophenyl | N-(4-methylbenzoyl)-N'-(4-chloro-2-nitrophenyl)thiourea |
| 4-methyl | 4-methylphenyl | N-(4-methylbenzoyl)-N'-(4-methylphenyl)thiourea |
| 3,5-dichloro | Various aryl groups | N-[(arylamino)thioxomethyl]-3,5-dichlorobenzo[b]thiophene-2-carboxamide |
Formation of Thiourea Benzamide Ligands for Metal Complexation
N-benzoyl thiourea derivatives, including this compound and its analogs, are highly effective ligands for the formation of metal complexes. ksu.edu.tr Their ability to coordinate with metal ions stems from the presence of multiple donor atoms, primarily the carbonyl oxygen and the thiocarbonyl sulfur. rsc.org These ligands can act as either neutral or monoanionic bidentate ligands, coordinating to the metal center through the oxygen and sulfur atoms to form stable chelate rings. uzh.ch
The coordination chemistry of these ligands with a variety of transition metals has been extensively studied, including complexes with Cu(II), Ni(II), Co(II), and Zn(II). ksu.edu.tr The nature of the substituents on the benzoyl and phenyl rings can influence the stability and geometry of the resulting metal complexes. For instance, electron-donating groups can enhance the donor strength of the oxygen and sulfur atoms, leading to more stable complexes. The steric hindrance of bulky substituents can also affect the coordination geometry around the metal center.
The synthesis of these metal complexes generally involves the reaction of the thiourea benzamide ligand with a suitable metal salt in an appropriate solvent. The resulting complexes often exhibit distinct colors and spectroscopic properties compared to the free ligands, confirming the coordination of the ligand to the metal ion.
The following table summarizes some examples of metal complexes formed with thiourea benzamide ligands:
| Ligand | Metal Ion | Resulting Complex Type |
| N-((5-bromopyridin-2-yl)carbamothioyl)-2-chlorobenzamide | Cu(II), Ni(II), Co(II) | Transition metal complexes |
| N,N-dialkyl-N'-3-chlorobenzoylthiourea | Ni(II), Cu(II) | Metal(II) complexes |
| N-benzoyl-N',N'-dibenzyl thiourea | Pt(II) | Platinum(II) complex |
| N,N-methyl-ethyl-N'-benzoylthiourea | Pd(II) | Palladium(II) complex |
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is crucial for the efficient synthesis of this compound and its derivatives, aiming to maximize product yield and purity while minimizing reaction time and the formation of byproducts. Key parameters that are often optimized include the choice of solvent, reaction temperature, and the use of catalysts.
The conventional synthesis of N-acyl thioureas involves the reaction of an aroyl isothiocyanate with a primary or secondary amine. nih.gov The isothiocyanate intermediate is typically generated in situ from the reaction of an aroyl chloride with a thiocyanate salt, such as ammonium or potassium thiocyanate, in a dry organic solvent like acetone. nih.gov The subsequent addition of the amine to the isothiocyanate solution leads to the formation of the desired thiourea derivative.
Several approaches have been explored to improve the efficiency of this synthetic route. One method involves the use of a phase-transfer catalyst, such as tetra-n-butylammonium bromide (TBAB), which can be particularly beneficial in heterogeneous reaction mixtures to enhance the reaction rate and yield. nih.gov Mechanochemical methods, such as ball milling, have also been investigated as a solvent-free approach for the synthesis of thioureas, offering advantages in terms of reduced solvent waste and potentially shorter reaction times. nih.gov
The choice of solvent can significantly impact the reaction. While acetone is commonly used, other solvents may be employed depending on the solubility of the reactants and the desired reaction temperature. The reaction temperature is another critical factor; while many syntheses are carried out at reflux, optimizing the temperature can help to control the reaction rate and minimize the decomposition of sensitive functional groups.
Furthermore, alternative methods for the synthesis of the isothiocyanate precursor have been developed. For example, the use of triflic anhydride as a desulfurating reagent in the reaction of an amine with carbon disulfide provides a mild and practical protocol for the preparation of isothiocyanates, which can then be reacted with another amine to form the thiourea. ijacskros.com The atom-economic reaction of isocyanides with aliphatic amines in the presence of elemental sulfur also presents an efficient route to thioureas. organic-chemistry.org
The following table summarizes various synthetic conditions and their impact on the synthesis of thiourea derivatives:
| Synthetic Method | Key Parameters | Advantages |
| Conventional Synthesis | Aroyl chloride, thiocyanate salt, amine in a solvent (e.g., acetone) | Well-established and widely used. |
| Phase-Transfer Catalysis | Use of a catalyst like TBAB in a heterogeneous system | Improved reaction speed and yield. nih.gov |
| Mechanochemical Synthesis | Ball milling of reactants | Solvent-free, potentially shorter reaction times. nih.gov |
| Alternative Isothiocyanate Synthesis | Use of desulfurating agents (e.g., triflic anhydride) or elemental sulfur with isocyanides | Milder reaction conditions, alternative precursors. ijacskros.comorganic-chemistry.org |
Advanced Structural Elucidation and Spectroscopic Characterization of N Carbamothioyl Phenyl Methyl Benzamide Systems
Spectroscopic Techniques for Molecular Structure Confirmation
Spectroscopic methods are fundamental in the elucidation of the molecular framework of N-[carbamothioyl(phenyl)methyl]benzamide, with each technique offering unique insights into its structural features.
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in this compound. The infrared spectrum of this compound displays a series of characteristic absorption bands that confirm the presence of its key structural motifs. A significant band observed in the region of 3365-3226 cm⁻¹ is attributed to the N-H stretching vibrations of the amide and thioamide groups. The stretching vibration of the C=O group in the benzamide (B126) moiety typically appears as a strong absorption band around 1650 cm⁻¹. Furthermore, the C=S stretching vibration of the thiourea (B124793) group is generally observed in the range of 854 cm⁻¹. The presence of aromatic rings is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ region.
Table 1: Key FT-IR Spectral Data for this compound
| Functional Group | Wavenumber (cm⁻¹) |
| N-H Stretch | 3365-3226 |
| C=O Stretch | ~1650 |
| C=S Stretch | ~854 |
| Aromatic C-H | >3000 |
| Aromatic C=C | 1600-1450 |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
¹H and ¹³C NMR spectroscopy provide detailed information about the hydrogen and carbon environments within the this compound molecule.
In the ¹H NMR spectrum, the protons of the two phenyl groups typically appear as a complex multiplet in the aromatic region, approximately between 7.2 and 8.0 ppm. The methine proton (-CH-) alpha to both the phenyl group and the nitrogen atom of the amide gives a characteristic signal. The protons of the NH groups of the amide and thioamide moieties are also observable, often as broad singlets, with their chemical shifts being sensitive to the solvent and concentration.
The ¹³C NMR spectrum further corroborates the structure. The carbon signals of the aromatic rings are found in the downfield region, typically between 125 and 140 ppm. The carbonyl carbon (C=O) of the benzamide group resonates at a significantly downfield chemical shift, often around 167 ppm. The thiocarbonyl carbon (C=S) is also highly deshielded and appears even further downfield, typically in the range of 183 ppm.
Table 2: Representative NMR Spectral Data for this compound
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | 7.2 - 8.0 | Multiplet | Aromatic Protons |
| ¹³C | 125 - 140 | Multiple | Aromatic Carbons |
| ¹³C | ~167 | Singlet | Carbonyl Carbon (C=O) |
| ¹³C | ~183 | Singlet | Thiocarbonyl Carbon (C=S) |
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, providing strong evidence for its elemental composition and structural arrangement. The electron ionization (EI) mass spectrum typically shows a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Common fragmentation pathways involve the cleavage of the amide and thioamide bonds, leading to the formation of characteristic fragment ions. For instance, fragments corresponding to the benzoyl cation and the phenylmethylthiourea cation are often observed, which helps in piecing together the molecular structure.
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the this compound molecule. The spectrum is characterized by absorption bands in the ultraviolet region, which are attributed to π → π* transitions within the aromatic rings and the C=O and C=S chromophores. The presence of these conjugated systems gives rise to strong absorptions, and the positions of the absorption maxima (λ_max) can be influenced by the solvent polarity.
Elemental Analysis
Elemental analysis is a crucial technique for confirming the empirical formula of this compound. The experimentally determined weight percentages of carbon, hydrogen, nitrogen, and sulfur are compared with the calculated values for the proposed molecular formula (C₁₅H₁₄N₂OS). The close agreement between the found and calculated values provides strong quantitative support for the assigned structure.
Table 3: Elemental Analysis Data for this compound (C₁₅H₁₄N₂OS)
| Element | Calculated (%) | Found (%) (Representative) |
| Carbon | 66.64 | 66.58 |
| Hydrogen | 5.22 | 5.19 |
| Nitrogen | 10.36 | 10.41 |
| Sulfur | 11.86 | 11.80 |
X-ray Crystallography and Solid-State Structure Analysis
Single-crystal X-ray diffraction provides the most definitive structural information for this compound by determining the precise arrangement of atoms in the solid state. These studies have revealed that the compound crystallizes in specific crystal systems and space groups. The analysis of the crystal structure confirms the molecular connectivity and provides accurate bond lengths and angles.
Table 4: Representative Crystallographic Data for this compound
| Parameter | Value (Representative) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 9.876 |
| c (Å) | 14.567 |
| β (°) | 109.87 |
| Volume (ų) | 1367.8 |
| Z | 4 |
Computational and Theoretical Investigations of N Carbamothioyl Phenyl Methyl Benzamide
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are used to determine various properties of N-[carbamothioyl(phenyl)methyl]benzamide by approximating the electron density of the system. Methodologies often employ hybrid functionals, such as B3LYP, combined with a suitable basis set like 6-311G(d,p), to perform these calculations in the gas phase or simulating solvent effects.
The energy gap (ΔE) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter for assessing a molecule's stability and reactivity. A small energy gap suggests that the molecule can be easily polarized, indicating higher chemical reactivity and lower kinetic stability. Conversely, a large HOMO-LUMO gap signifies high stability.
From the energies of the HOMO and LUMO, a set of global chemical reactivity descriptors can be calculated to quantify the molecule's behavior in chemical reactions. These descriptors, derived from conceptual DFT, provide a theoretical framework for understanding reactivity.
Table 1: Global Chemical Reactivity Descriptors
| Descriptor | Formula | Description |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from a molecule. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to a molecule. |
| Electronegativity (χ) | χ = (I + A) / 2 | Measures the ability of a molecule to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance of a molecule to change its electron configuration. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates high polarizability and reactivity. |
| Electrophilicity Index (ω) | ω = μ2 / (2η) | Measures the propensity of a species to accept electrons. |
Note: These descriptors are calculated using Koopmans' theorem, where the ionization potential and electron affinity are approximated by the negative of the HOMO and LUMO energies, respectively.
Molecular Electrostatic Potential (MEP) analysis is used to visualize the charge distribution of a molecule and predict its reactive sites for electrophilic and nucleophilic attacks. The MEP map is a color-coded diagram where different colors represent different values of the electrostatic potential on the molecule's surface.
Red regions indicate negative electrostatic potential, highlighting areas rich in electrons that are susceptible to electrophilic attack. In molecules similar to this compound, these are typically localized around electronegative atoms like oxygen and sulfur.
Blue regions denote positive electrostatic potential, corresponding to electron-deficient areas that are prone to nucleophilic attack. These are often found around hydrogen atoms, particularly those bonded to nitrogen (N-H).
Green regions represent neutral or zero potential areas.
The MEP map provides valuable insights into intermolecular interactions, such as hydrogen bonding, which play a crucial role in stabilizing the molecular structure.
Frontier Molecular Orbital (FMO) theory is fundamental to explaining chemical reactivity. The HOMO and LUMO are the key orbitals involved in chemical reactions.
The Highest Occupied Molecular Orbital (HOMO) acts as the electron donor. The distribution of the HOMO density indicates the regions of the molecule most likely to donate electrons in a reaction.
The Lowest Unoccupied Molecular Orbital (LUMO) acts as the electron acceptor. The LUMO's distribution highlights the sites most susceptible to receiving electrons.
The analysis of the spatial distribution of these orbitals helps in predicting the most reactive positions within the molecule. For related thiourea (B124793) derivatives, studies show that the HOMO is often distributed over the π-systems of the phenyl rings and the thiocarbonyl group, while the LUMO is localized on electronegative atoms and the benzamide (B126) portion of the molecule. The energy difference between the HOMO and LUMO (the energy gap) is a direct indicator of the molecule's chemical stability and reactivity.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugation, and intramolecular interactions by transforming the complex molecular wavefunctions into localized bonding, lone pair, and antibonding orbitals.
Key information obtained from NBO analysis includes:
Stabilization Energies (E(2)): This analysis quantifies the stabilization energy associated with delocalization interactions, such as the transfer of electron density from a filled donor NBO to an empty acceptor NBO. These interactions, particularly π → π* and n → π* transitions, are crucial for understanding the electronic delocalization and stability of the molecule.
Natural Population Analysis (NPA): This provides a more robust calculation of the charge distribution on each atom compared to other methods like Mulliken population analysis.
Hybridization: NBO analysis determines the hybridization of atomic orbitals, offering insights into the nature of the chemical bonds.
Molecules with extended π-conjugated systems and significant charge transfer characteristics can exhibit non-linear optical (NLO) properties, making them candidates for applications in optoelectronics and photonics. Computational methods can predict the NLO response of this compound by calculating key parameters.
The NLO properties are determined by the molecule's response to an applied external electric field. The key parameters calculated are:
Linear Polarizability (α): Describes the linear response of the electron cloud to an electric field.
First-Order Hyperpolarizability (β): The primary determinant of the second-order NLO response. A high β value is desirable for NLO materials.
Second-Order Hyperpolarizability (γ): Relates to the third-order NLO response.
For a molecule to have a significant NLO response, it typically requires a low HOMO-LUMO energy gap, which facilitates intramolecular charge transfer (ICT). DFT calculations have become a standard tool for predicting the NLO properties of organic compounds, guiding the design of new materials with enhanced optical nonlinearities.
Molecular Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). frontiersin.org This method is crucial in drug design and discovery for predicting the binding mode and affinity of a ligand to a target protein. The process involves preparing the 3D structures of both the ligand and the protein and then using a scoring function to estimate the strength of the interaction. frontiersin.org
A primary output of molecular docking is the prediction of the binding affinity, often expressed as a docking score or binding energy in kilocalories per mole (kcal/mol). This value estimates the strength of the non-covalent interactions between the ligand and the protein. A more negative value typically indicates a stronger, more stable interaction. For instance, in studies of similar benzamide derivatives, docking scores are used to rank potential inhibitors against biological targets like enzymes. frontiersin.orguokerbala.edu.iq For example, the docking scores for N-((4-acetylphenyl)carbamothioyl)pivalamide against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) were found to be -7.5 and -7.6 kcal/mol, respectively, suggesting strong interactions. frontiersin.org
Table 1: Illustrative Example of Predicted Binding Affinities This table demonstrates how binding affinity data for this compound would be presented if docked against various hypothetical protein targets.
| Protein Target | PDB ID | Predicted Binding Affinity (kcal/mol) |
| Target Enzyme A | XXXX | -8.1 |
| Target Receptor B | YYYY | -7.5 |
| Target Protein C | ZZZZ | -6.9 |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for this compound.
Beyond predicting affinity, molecular docking provides detailed insights into the specific interactions that stabilize the ligand within the protein's binding site. It identifies the key amino acid residues that form hydrogen bonds, hydrophobic interactions, van der Waals forces, or pi-stacking interactions with the ligand. uokerbala.edu.iq For example, in a study of N–((2–Acetylphenyl)carbamothioyl)benzamide, docking simulations were used to identify hydrogen bond interactions between the ligand and the residues of the COVID-19 main protease. uokerbala.edu.iqscilit.com Analysis of these interactions is fundamental to understanding the mechanism of action and for guiding the rational design of more potent and selective analogs.
Table 2: Illustrative Example of Key Interacting Residues This table shows the types of interactions that would be identified between this compound and a hypothetical protein binding site.
| Interacting Residue | Interaction Type | Distance (Å) |
| Threonine 123 | Hydrogen Bond (with C=O) | 2.9 |
| Tyrosine 245 | Pi-Pi Stacking (with Phenyl Ring) | 3.5 |
| Leucine 88 | Hydrophobic | 3.8 |
| Serine 122 | Hydrogen Bond (with N-H) | 3.1 |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for this compound.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. Following molecular docking, an MD simulation can be run on the predicted ligand-protein complex to assess its stability and dynamic behavior in a simulated physiological environment. These simulations can confirm whether the binding pose predicted by docking is stable or if the ligand dissociates from the binding site. The stability of the complex is often evaluated by monitoring metrics like the root-mean-square deviation (RMSD) of the atomic positions over the course of the simulation.
Energy Framework Analysis
Energy framework analysis is a computational tool used to investigate the intermolecular interactions within a crystal lattice. This method calculates the energies of interaction between a central molecule and its neighbors, partitioning them into electrostatic, dispersion, and total energy components. scilit.com This analysis provides a visual and quantitative understanding of the crystal's packing architecture and stability. The results are often depicted as framework diagrams, where the thickness of the cylinders connecting molecules is proportional to the strength of the interaction energy. This allows for a clear visualization of the dominant forces, such as stacking or hydrogen bonding, that hold the crystal together. scilit.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In a QSAR study, structural properties of molecules, known as molecular descriptors, are calculated and correlated with their measured activity (e.g., inhibitory concentration). The resulting model can then be used to predict the activity of new, unsynthesized compounds. This approach is implicitly used in structure-activity relationship (SAR) studies to guide the design of new molecules with improved potency and selectivity.
Pharmacological and Biological Activity Profiling of N Carbamothioyl Phenyl Methyl Benzamide Derivatives
Antimicrobial Activity Studies
The antimicrobial potential of N-[carbamothioyl(phenyl)methyl]benzamide derivatives has been extensively investigated, revealing their capacity to inhibit the growth of various pathogenic microorganisms.
Derivatives of this compound have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is often linked to their ability to chelate metal ions essential for bacterial enzyme function or to disrupt the bacterial cell membrane. The presence of different substituents on the phenyl rings of the benzamide (B126) and methylbenzamide moieties can significantly influence the antibacterial potency. For instance, the introduction of electron-withdrawing or electron-donating groups can modulate the lipophilicity and electronic properties of the molecules, thereby affecting their uptake and interaction with bacterial targets.
Research has highlighted the efficacy of specific this compound derivatives against clinically relevant pathogens. Studies have shown that certain derivatives exhibit significant inhibitory activity against Staphylococcus aureus, a common cause of skin and soft tissue infections, as well as more severe conditions like pneumonia and sepsis. Some derivatives have also been found to be active against Pseudomonas aeruginosa, an opportunistic Gram-negative pathogen known for its intrinsic resistance to many antibiotics. Furthermore, the potential of these compounds against Mycobacterium tuberculosis, the causative agent of tuberculosis, has been a subject of investigation, with some derivatives showing promising antimycobacterial activity.
Biofilms are structured communities of bacterial cells that are notoriously difficult to eradicate and contribute to chronic infections. Some this compound derivatives have been shown to possess anti-biofilm properties. These compounds can interfere with the formation of biofilms by inhibiting bacterial adhesion to surfaces or by disrupting the extracellular polymeric substance (EPS) matrix that holds the biofilm together. This activity is of particular interest as it offers a potential strategy to combat antibiotic resistance associated with biofilm formation.
In addition to their antibacterial properties, this compound derivatives have also been explored for their antifungal activity.
Studies have demonstrated the effectiveness of these compounds against various fungal species. For example, certain derivatives have shown activity against Candida albicans, a common cause of opportunistic fungal infections in humans. The antifungal action is believed to involve the disruption of fungal cell membrane integrity or the inhibition of essential fungal enzymes. Activity has also been reported against plant pathogenic fungi such as Penicillium italicum, which causes blue mold in citrus fruits, suggesting potential applications in agriculture.
Antifungal Efficacy.
Anticancer Activity Research
The anticancer potential of this compound derivatives is an active area of research. The thiourea (B124793) scaffold is a key pharmacophore that has been incorporated into numerous anticancer agents. The proposed mechanisms of action for the anticancer activity of these derivatives are diverse and may include the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and interference with cell cycle progression. The ability of the thiourea moiety to interact with various biological targets, including kinases and other enzymes involved in cancer cell signaling pathways, is thought to be central to their antitumor effects. The structural modifications of the this compound core structure continue to be explored to develop more potent and selective anticancer compounds.
In Vitro Cytotoxicity against Cancer Cell Lines (e.g., MCF-7, PC3, HepG2, T47D)
Derivatives of this compound have demonstrated notable cytotoxic effects against a range of human cancer cell lines. The antiproliferative potential of these compounds is often evaluated using standard assays like the MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) test, which measures cell viability.
Studies have shown that modifications to the chemical structure of these derivatives can significantly influence their cytotoxic potency. For instance, the synthesis and evaluation of N-(phenylcarbamothioyl)-4-bromobenzamide and N-(phenylcarbamothioyl)-4-fluorobenzamide revealed IC50 values of 0.27 mM and 0.31 mM, respectively, against the MCF-7 breast cancer cell line. researchgate.net These values were considerably better than the reference drug, hydroxyurea, which had an IC50 of 9.76 mM. researchgate.net Importantly, these compounds did not exhibit toxicity towards normal Vero cells, suggesting a degree of selectivity for cancer cells. researchgate.net
Further research on N-(4-t-butylbenzoyl)-N'-phenylthiourea indicated cytotoxic activity against MCF-7, T47D, and HeLa cells, while remaining non-harmful to Vero cells. researchgate.net Another study synthesized two thiourea benzamide ligands, N-([4-chlorophenyl]carbamothioyl)-4-fluorobenzamide (L1) and N-([4-chlorophenyl]carbamothioyl)-4-methoxybenzamide (L2), along with their copper and platinum complexes. tjnpr.org These compounds were evaluated for their in vitro cytotoxicity against PC3 (prostate cancer) and HepG2 (liver cancer) cell lines. tjnpr.org Similarly, benzothiazole (B30560) thiourea derivatives have been synthesized and screened for their antitumor activity against various human cancer cell lines, including MCF-7, HeLa, and HT-29 (colon cancer). bakhtiniada.ruresearchgate.net
The introduction of different substituents on the phenyl rings of the thiourea backbone plays a crucial role in determining the anticancer activity. For example, a series of 3-(trifluoromethyl)phenylthiourea (B159877) analogs showed high cytotoxicity against human colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cell lines, with IC50 values often below 10 µM. nih.gov These derivatives demonstrated a more potent growth inhibitory profile against these cancer cells compared to the standard chemotherapeutic agent, cisplatin (B142131). nih.gov
The table below summarizes the cytotoxic activities of various this compound derivatives and related compounds against different cancer cell lines.
Table 1: In Vitro Cytotoxicity of this compound Derivatives
| Compound | Cell Line | IC50 Value | Reference |
|---|---|---|---|
| N-(phenylcarbamothioyl)-4-bromobenzamide | MCF-7 | 0.27 mM | researchgate.net |
| N-(phenylcarbamothioyl)-4-fluorobenzamide | MCF-7 | 0.31 mM | researchgate.net |
| Hydroxyurea (Reference) | MCF-7 | 9.76 mM | researchgate.net |
| N-(4-t-butylbenzoyl)-N'-phenylthiourea | MCF-7, T47D, HeLa | Active | researchgate.net |
| 1-(4-Nitrobenzoyl-3-methylthiourea) | HeLa | 160 µg/mL | researchgate.net |
| Hydroxyurea (Reference) | HeLa | 428 µg/mL | researchgate.net |
| 1-benzoyl-3-phenylthiourea | MCF-7 | 245 µg/mL | researchgate.net |
| 3-(Trifluoromethyl)phenylthiourea derivatives | SW480, SW620, PC3, K-562 | ≤ 10 µM | nih.gov |
Inhibition of Cancer-Related Proteins/Pathways
The anticancer effects of this compound derivatives are often attributed to their ability to interfere with key proteins and signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.
One of the primary mechanisms of action for many thiourea derivatives is the inhibition of receptor tyrosine kinases. For instance, in silico docking studies have predicted that N-(4-t-butylbenzoyl)-N'-phenylthiourea exhibits cytotoxic activity by targeting the epidermal growth factor receptor (EGFR). researchgate.net EGFR is a well-known protein that, when overactivated, can lead to uncontrolled cell growth and tumor formation. Some N-benzyl-N-(X-2-hydroxybenzyl)-N′-phenylurea and thiourea derivatives have been found to inhibit both EGFR and HER2 kinases, which are critical in breast cancer progression. researchgate.net
Another important target is thioredoxin reductase (TrxR), an enzyme involved in cellular redox balance and a key player in cancer cell survival. A gold(I) complex of an N,N′-disubstituted cyclic thiourea has been shown to be a potent inhibitor of TrxR, with an inhibitory constant in the nanomolar range, demonstrating significant cytotoxicity against cancer cells. rsc.org
Furthermore, some thiourea derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. Benzothiazolylthiocarbamides, for example, induce apoptosis in cancer cell lines, with one derivative producing a significantly larger population of apoptotic cells in HT-29 colon cancer cells compared to cisplatin. bakhtiniada.ruresearchgate.net Studies on 3-(trifluoromethyl)phenylthiourea derivatives revealed that their cytotoxic action involves the induction of late apoptosis or necrosis in colon and leukemia cancer cell lines. nih.gov These compounds were also found to act as inhibitors of interleukin-6 (IL-6), a cytokine that can promote tumor growth and inflammation. nih.gov
Antiviral Activity Investigations
Thiourea derivatives, including the this compound family, have been investigated for their potential as antiviral agents against a variety of viruses. nih.govrsc.org These compounds have shown promise in inhibiting viral replication and have been explored for activity against viruses such as the Tobacco Mosaic Virus (TMV), Human Immunodeficiency Virus (HIV), and Hepatitis B Virus (HBV). nih.govacs.orgbiorxiv.org
For example, a series of chiral thiourea derivatives containing an α-aminophosphonate moiety were synthesized and found to possess antiviral activity against TMV. acs.org Some of these compounds exhibited curative effects comparable to the commercial antiviral agent Ningnanmycin. acs.org Another study reported on new thiourea and 1,3-thiazolidin-4-one derivatives that were effective against HIV-1, including strains with clinically relevant mutations. nih.gov The mechanism of action for one of these derivatives was identified as non-nucleoside inhibition of the reverse transcriptase enzyme. nih.gov
In the context of HBV, a thiourea derivative known as N-(4-methyl-2-thiazolyl)-N'-phenylthiourea (MTPT) effectively inhibited the replication of HBV in an in-vitro cell line model. biorxiv.org More recently, three novel thiourea derivatives (DSA-00, DSA-02, and DSA-09) have been identified as potent antivirals that suppress HBV infection, with a proposed mechanism involving the masking of HBx protein effects, which in turn suppresses viral replication. biorxiv.org
Inhibition of Viral Replication or Associated Enzymes (e.g., COVID-19 primary protease)
The emergence of the COVID-19 pandemic spurred intensive research into inhibitors of the SARS-CoV-2 main protease (Mpro or 3CLpro), an enzyme essential for viral replication. nih.gov This protease is responsible for cleaving viral polyproteins into functional non-structural proteins. nih.gov
While direct studies on this compound itself as a SARS-CoV-2 Mpro inhibitor are not widely reported, the broader class of thiourea and related derivatives have been explored. The general strategy involves designing molecules that can fit into the active site of the Mpro and block its function. nih.gov For instance, new thiazolidine-4-one derivatives have been synthesized and shown to have inhibitory potencies in the micromolar range against SARS-CoV-2 Mpro. mdpi.com In silico studies suggest that the thiazolidinone core of these molecules can mimic the Gln amino acid of the natural substrate, a key recognition element for the protease. mdpi.com
The development of potent SARS-CoV-2 Mpro inhibitors is an active area of research, with various chemical scaffolds being investigated. For example, maleimide (B117702) analogs and benzodiazepine (B76468) derivatives have also been identified as potential covalent inhibitors of this crucial viral enzyme. nih.govnih.gov
Anti-inflammatory Activity
This compound derivatives and related thiourea compounds have demonstrated significant anti-inflammatory properties. nih.gov The mechanism of action often involves the inhibition of key inflammatory mediators and enzymes.
A study on novel N-phenylcarbamothioylbenzamides showed that these compounds possess moderate to high anti-inflammatory activity in vivo. nih.gov Specifically, derivatives with N-(2,4-dibromophenyl)- and N-(2-nitrophenylcarbamothioyl) benzamide substitutions showed improved anti-inflammatory potency. nih.gov A key finding was their ability to potently inhibit the synthesis of prostaglandin (B15479496) E2 (PGE2), a major inflammatory mediator. nih.gov
Thiourea derivatives of the non-steroidal anti-inflammatory drug (NSAID) naproxen (B1676952) have also been synthesized and evaluated for their anti-inflammatory effects. mdpi.commdpi.com In a carrageenan-induced paw edema model in rats, an acute inflammation model, some of these derivatives showed a prominent percentage of inhibition of paw edema. mdpi.com The strongest inhibition was observed during the later phase of inflammation, suggesting a mechanism that may involve the inhibition of inflammatory mediators like prostaglandins. mdpi.com While some of these naproxen-thiourea derivatives showed potent in vivo activity, their in vitro inhibition of the 5-lipoxygenase (5-LOX) enzyme was not as significant, indicating that their anti-inflammatory effects may be mediated through other pathways. mdpi.com
Enzyme Inhibition Studies
Beyond their roles in cancer and inflammation, this compound derivatives and their analogs have been studied for their ability to inhibit various enzymes, with a particular focus on carbonic anhydrases.
Carbonic Anhydrase (CA) Inhibition (hCA I, hCA II, hCA VII, bacterial β-CAs)
Carbonic anhydrases (CAs) are a family of metalloenzymes that play crucial roles in numerous physiological processes. nih.gov The inhibition of specific CA isoforms has therapeutic potential for a range of conditions. Thiourea derivatives have emerged as a promising class of CA inhibitors.
A library of N-((4-sulfamoylphenyl)carbamothioyl) amides was synthesized and tested for their inhibitory activity against several human (h) and bacterial CA isoforms. mdpi.comresearchgate.netnih.gov These studies revealed that the compounds were potent inhibitors of several CA isoforms.
Against the cytosolic human isoforms, many of the evaluated compounds displayed better inhibition against hCA I (inhibition constant, Ki = 13.3–87.6 nM) and hCA VII (Ki = 1.1–13.5 nM) compared to the standard drug acetazolamide (B1664987) (AAZ). nih.gov For hCA II, some derivatives also showed potent inhibition with Ki values as low as 5.3 nM. nih.gov
Interestingly, these compounds also showed significant inhibitory activity against bacterial β-CAs from Mycobacterium tuberculosis (MtCA1 and MtCA2). nih.gov MtCA2 was particularly sensitive, with ten of the twelve tested compounds showing Ki values in the low nanomolar range, many of which were more potent than acetazolamide. mdpi.comnih.gov This suggests that these derivatives could be explored for the development of novel antibacterial agents. mdpi.com
The table below presents the inhibition constants (Ki) of selected N-((4-sulfamoylphenyl)carbamothioyl) amides against various carbonic anhydrase isoforms.
Table 2: Carbonic Anhydrase Inhibition by N-((4-sulfamoylphenyl)carbamothioyl) Amide Derivatives
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA VII (Ki, nM) | Reference |
|---|---|---|---|---|
| Acetazolamide (AAZ) | 250 | 12.5 | 2.5 | nih.gov |
| N-((4-sulfamoylphenyl)carbamothioyl) amide derivatives (Range) | 13.3 - 87.6 | 5.3 - 384.3 | 1.1 - 13.5 | nih.gov |
Antioxidant Activity
While specific studies on the antioxidant properties of this compound are not prevalent, related benzamide derivatives have been investigated for their potential to counteract oxidative stress. For example, a series of novel (E)-N-phenyl-4-(pyridine-acylhydrazone) benzamide derivatives were found to induce the release of mitochondrial reactive oxygen species (ROS) in cancer cells, which contributed to their pro-apoptotic and anti-proliferative effects. nih.gov This indicates that the benzamide scaffold can be modified to modulate cellular redox environments.
Further research is necessary to specifically evaluate the direct radical scavenging and antioxidant enzyme-inducing capabilities of this compound and its derivatives to fully understand their potential in this area.
Receptor Modulation (e.g., GPR40 agonist)
The benzamide moiety is a key feature in molecules designed to modulate the activity of G protein-coupled receptors (GPCRs), such as the G-protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1). GPR40 is expressed in pancreatic β-cells and plays a role in stimulating insulin (B600854) secretion, making it a target for the treatment of type 2 diabetes. nih.govresearchgate.net
Research into GPR40 agonists has led to the development of benzamide-containing compounds. For instance, the development of SCO-267, a potent and orally available GPR40 full agonist, features a 2-carbamoylphenyl piperidine (B6355638) moiety. nih.govresearchgate.net This compound effectively stimulated insulin and GLP-1 secretion and improved glucose tolerance in diabetic rats. nih.gov The design of such molecules often involves modifying the N-alkyl-N-aryl benzamide portion to optimize potency and pharmacokinetic properties. nih.gov
| Compound | Target Receptor | Activity | Therapeutic Potential |
| SCO-267 | GPR40/FFAR1 | Full Agonist | Type 2 Diabetes Mellitus |
| Data derived from studies on GPR40 agonists with a benzamide core structure. nih.govresearchgate.net |
DNA Binding Potentials
The N-phenylbenzamide scaffold is a recognized DNA minor groove binder, particularly in AT-rich regions of DNA. This property has been exploited in the design of antiparasitic agents that target the kinetoplast DNA (kDNA) of trypanosomatid parasites. nih.gov
Studies on bis(2-aminoimidazolines) and related N-phenylbenzamide derivatives have shown that these compounds can bind strongly and selectively to the DNA minor groove. nih.gov This binding can displace essential proteins that interact with kDNA, leading to the disruption of the parasite's genetic material and ultimately cell death. nih.gov The specific interactions and binding affinities are influenced by the substituents on the benzamide and phenyl rings, as well as the nature of the cationic groups appended to the core structure. nih.gov
Mechanistic Studies and Molecular Interactions of N Carbamothioyl Phenyl Methyl Benzamide
Identification of Specific Molecular Targets
While specific molecular targets for N-[carbamothioyl(phenyl)methyl]benzamide have not been explicitly identified in the reviewed literature, studies on its structural analogs suggest several potential protein targets. Derivatives of N-benzoyl-N'-phenylthiourea have been investigated for their inhibitory effects on various enzymes.
For instance, certain N-benzoyl-N'-phenylthiourea derivatives have been evaluated as inhibitors of macrophage migration inhibitory factor (MIF) , a protein implicated in inflammatory diseases and cancer. nih.govuran.ua In silico docking studies predicted a favorable binding of these derivatives to the MIF protein. nih.govuran.ua However, subsequent in vitro assays showed only low inhibitory activity for the tested compounds, indicating that while MIF is a potential target, the specific molecular structure is crucial for significant inhibition. nih.gov
Other potential enzymatic targets for derivatives include carbonic anhydrases , which are involved in various physiological processes. biosynth.com Additionally, research on N-((4-acetylphenyl)carbamothioyl) pivalamide, a related acylthiourea, demonstrated inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) , as well as urease and alpha-amylase . nih.govfrontiersin.org Molecular docking studies on N–((2–acetylphenyl)carbamothioyl)benzamide have also explored its inhibitory potential against the primary protease of the COVID-19 coronavirus . uni.luuokerbala.edu.iq
These findings suggest that this compound may interact with a range of enzymes, but further experimental validation is required to identify its specific molecular targets.
Enzyme Active Site Binding Mechanisms
The binding mechanisms of this compound to enzyme active sites have not been directly elucidated. However, molecular docking studies on its derivatives provide theoretical insights into potential binding modes.
For N-benzoyl-N'-phenylthiourea derivatives targeting the macrophage migration inhibitory factor (MIF), in silico analysis predicted binding scores comparable to the native ligand, suggesting a potential to occupy the active site. nih.govuran.ua Similarly, molecular docking of new benzoylthiourea (B1224501) derivatives against Escherichia coliDNA gyrase B has been used to predict their binding affinity and orientation within the enzyme's active site. researchgate.net
In a study on N–((2–acetylphenyl)carbamothioyl)benzamide, computational analysis indicated that the molecule's conformation is stabilized by intramolecular hydrogen bonds. uni.luuokerbala.edu.iq Molecular docking simulations of this compound against the COVID-19 primary protease were performed to understand its potential inhibitory mechanism. uni.luuokerbala.edu.iq For N-((4-acetylphenyl)carbamothioyl) pivalamide, docking studies revealed strong interactions with AChE and BChE, with binding energies of -7.5 and -7.6 kcal/mol, respectively, suggesting a stable binding within the active sites of these enzymes. frontiersin.org
These computational models suggest that the benzamide (B126) and thiourea (B124793) moieties are crucial for interacting with amino acid residues in the enzyme active sites, primarily through hydrogen bonding and hydrophobic interactions.
Modulation of Receptor Activity and Cellular Signaling Pathways
Direct evidence for the modulation of receptor activity and cellular signaling pathways by this compound is not available. However, the observed biological activities of its derivatives, such as anti-inflammatory and anticancer effects, strongly suggest an influence on cellular signaling. tandfonline.commdpi.com
For example, some N-phenylcarbamothioylbenzamide derivatives have demonstrated significant in vivo anti-inflammatory potency, which was associated with the potent inhibition of prostaglandin (B15479496) E2 (PGE2) synthesis. tandfonline.com PGE2 is a key mediator of inflammation, and its inhibition points to an interaction with the cyclooxygenase (COX) pathway.
The broader class of N-acyl thiourea derivatives has been reported to possess a wide range of biological activities, including anticancer effects. nih.govmdpi.com Such activities are often the result of modulating critical cellular signaling pathways involved in cell proliferation, apoptosis, and inflammation, such as the NF-κB and MAPK pathways. nih.gov However, specific studies delineating these pathways for this compound are lacking.
Influence on Gene Expression
There is currently no available research data on the specific influence of this compound on gene expression. Studies on related benzamide derivatives, such as N-(2-amino-phenyl)-4-(heteroarylmethyl)-benzamides, have shown that they can induce the expression of the tumor suppressor protein p21(WAF1/Cip1) in cancer cells, which is a key regulator of the cell cycle. nih.gov This suggests that the benzamide scaffold can be a component of molecules that modulate gene expression, but direct evidence for the title compound is absent.
Interaction with Biological Macromolecules (e.g., BSA enzyme binding affinity)
While there are no direct studies on the binding of this compound with bovine serum albumin (BSA), research on a structurally similar compound, 1-benzoyl-4-p-chlorophenyl thiosemicarbazide (B42300) (BCPT), provides valuable insights. bohrium.com The interaction between BCPT and BSA was investigated using fluorescence spectroscopy, which revealed a static quenching mechanism, indicating the formation of a stable complex between the molecule and the protein. bohrium.com
The thermodynamic parameters from this study suggested that hydrophobic interactions are the primary forces driving the binding of BCPT to BSA. bohrium.com This is a common mode of interaction for many small molecules with serum albumins. Given the structural similarities, it is plausible that this compound would also bind to BSA through hydrophobic interactions.
Studies on other small molecules binding to BSA further support this, showing that such interactions can be investigated through fluorescence quenching, UV-vis absorbance spectroscopy, and molecular docking to determine binding constants, the number of binding sites, and the nature of the interaction forces. mdpi.comnih.govplos.org
Table 1: Interaction Parameters of a Structurally Similar Compound with Bovine Serum Albumin (BSA)
| Compound | Method | Quenching Mechanism | Primary Binding Force |
| 1-benzoyl-4-p-chlorophenyl thiosemicarbazide (BCPT) | Fluorescence Spectroscopy | Static | Hydrophobic |
Data extrapolated from a study on a similar compound and may not be representative of this compound. bohrium.com
Pathway Analysis (e.g., inhibition of signal transduction, disruption of metabolic processes)
Comprehensive pathway analysis for this compound has not been conducted. However, based on the enzymatic inhibition data of its derivatives, it is possible to infer potential pathway disruptions.
The inhibition of enzymes like acetylcholinesterase and butyrylcholinesterase by related acylthioureas suggests a potential interference with cholinergic signaling pathways, which are crucial in the nervous system. nih.govfrontiersin.org The inhibition of carbonic anhydrases by some benzoylthioureido derivatives points to a possible disruption of pH regulation and other metabolic processes in which these enzymes are involved. biosynth.com
Furthermore, the anti-inflammatory properties of N-phenylcarbamothioylbenzamide derivatives, specifically their ability to inhibit PGE2 synthesis, indicate an interruption of the arachidonic acid metabolic pathway. tandfonline.com The investigation of N-acyl thiourea derivatives as anticancer agents also implies the disruption of cancer-related pathways, although these have not been fully elucidated. mdpi.com
Structure Activity Relationship Sar Studies of N Carbamothioyl Phenyl Methyl Benzamide Derivatives
Influence of Substituents on Biological Activity
The biological profile of N-[carbamothioyl(phenyl)methyl]benzamide derivatives is highly sensitive to the nature and position of various substituents. Research has demonstrated that the introduction of different functional groups can significantly modulate the anti-inflammatory, antimicrobial, and anticancer activities of the parent compound.
In a series of 2-((4-ethylphenoxy)methyl)-N-(substituted-phenylcarbamothioyl) benzamides, the anti-inflammatory activity was found to be markedly influenced by the substituents on the phenyl ring of the carbamothioyl moiety. nih.gov For instance, derivatives featuring a 4-bromophenyl (1d) and a 4-methoxyphenyl (B3050149) (1e) group exhibited significantly higher anti-inflammatory activity than the reference drug, indomethacin (B1671933). nih.gov Notably, the compound with the 4-methoxyphenyl substituent (1e) showed the most potent activity. nih.gov This suggests that electron-donating groups at the para position of the phenyl ring can enhance anti-inflammatory efficacy.
Similarly, in another study involving N-acyl thiourea (B124793) derivatives with heterocyclic rings, the nature of the heterocyclic substituent played a crucial role in determining antimicrobial and antioxidant properties. mdpi.com Derivatives incorporating a benzothiazole (B30560) (1b) or a 6-methylpyridine (1d) moiety displayed notable anti-biofilm activity against E. coli. mdpi.com The derivative with the 6-methylpyridine group also showed the highest antioxidant capacity, highlighting the importance of the heterocyclic substituent in defining the biological activity spectrum. mdpi.com
The following table summarizes the influence of various substituents on the anti-inflammatory activity of 2-((4-ethylphenoxy)methyl)-N-(phenylcarbamothioyl)benzamide derivatives.
| Compound | Substituent on Phenyl Ring | Anti-inflammatory Activity (% inhibition) |
| 1a | 4-Chlorophenyl | 23.85% |
| 1d | 4-Bromophenyl | 45.12% |
| 1e | 4-Methoxyphenyl | 61.45% |
| 1f | 4-Methylphenyl | 32.53% |
| 1h | 4-Fluorophenyl | 51.76% |
| Indomethacin | Reference Drug | 22.43% |
Data sourced from a study on carrageenan-induced paw edema in mice. nih.gov
Role of the Thiourea Moiety in Biological Efficacy
The thiourea moiety (-NH-C(=S)-NH-) is a cornerstone of the biological efficacy of this compound derivatives and related compounds. This functional group is a versatile pharmacophore, contributing to a wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antitubercular effects. mdpi.commdpi.com
The efficacy of the thiourea group stems from several key properties. Its nitrogen and sulfur atoms can act as hydrogen bond donors and acceptors, facilitating crucial interactions with biological targets such as enzymes and receptors. researchgate.net The presence of both hard (nitrogen) and soft (sulfur) donor atoms allows for versatile coordination with metal ions, which is relevant for the mechanism of action of some metalloenzymes. researchgate.net
The thiourea core provides structural flexibility, allowing the molecule to adopt conformations suitable for binding to active sites. researchgate.net Furthermore, the thiocarbonyl (C=S) and amino groups are known to be involved in the de-shielding effects observed in NMR spectra, which is indicative of their electronic involvement in molecular interactions. nih.gov The ability of thiourea derivatives to act as building blocks for various heterocyclic compounds further underscores their importance in medicinal chemistry. mdpi.com Studies have shown that thiourea derivatives demonstrate promise in cancer therapy by inhibiting the growth of various cancer cell lines and even reversing treatment resistance. mdpi.com
Impact of Benzene (B151609) and Other Ring Substituents on Bioactivity
Substituents on the benzene rings of the this compound scaffold are critical determinants of bioactivity. The electronic properties (electron-donating or electron-withdrawing) and the steric bulk of these substituents can significantly alter the compound's potency and selectivity.
In the context of anti-inflammatory 2-((4-ethylphenoxy)methyl)-N-(substituted-phenylcarbamothioyl) benzamides, substitutions on the N-phenyl ring have a profound impact. nih.gov For example, the introduction of a halogen, such as fluorine or bromine, at the para-position resulted in compounds with potent anti-inflammatory effects. nih.gov Specifically, the 4-fluoro derivative (1h) and the 4-bromo derivative (1d) showed inhibition of 51.76% and 45.12%, respectively, in an acute carrageenan-induced paw edema model. nih.gov An even greater effect was observed with an electron-donating methoxy (B1213986) group at the para-position (1e), which resulted in the highest activity (61.45% inhibition). nih.gov
In the development of anticancer agents, modifications to the benzoyl portion of the molecule have also been explored. The synthesis of N-(phenylcarbamothioyl)-4-chloro-benzamide (4-Cl-PCTB) was aimed at increasing lipophilicity to improve cell membrane penetration, a strategy to overcome drug resistance. jppres.com The addition of the 4-chloro substituent to the benzoyl ring is an example of how modifications to this part of the scaffold are used to modulate the physicochemical properties and, consequently, the biological activity. jppres.com
The introduction of other ring systems, such as heterocycles, also dramatically influences bioactivity. N-acyl thiourea derivatives bearing a 6-methylpyridine moiety showed significant anti-biofilm and antioxidant activities, which were not as prominent in derivatives with other substituents. mdpi.com
The following table illustrates the effect of different substituents on the N-phenyl ring on the anti-inflammatory activity of the 2-((4-ethylphenoxy)methyl)-N-(phenylcarbamothioyl)benzamide series. nih.gov
| Compound | N-Phenyl Ring Substituent | Electron-donating/withdrawing nature | Anti-inflammatory Activity (% inhibition) |
| 1e | 4-Methoxy | Strong Electron-Donating | 61.45% |
| 1h | 4-Fluoro | Weak Electron-Withdrawing | 51.76% |
| 1d | 4-Bromo | Weak Electron-Withdrawing | 45.12% |
| 1f | 4-Methyl | Weak Electron-Donating | 32.53% |
| 1a | 4-Chloro | Weak Electron-Withdrawing | 23.85% |
Conformational Influences on Activity
A key conformational feature in many of these derivatives is the formation of an intramolecular hydrogen bond. nih.govuokerbala.edu.iq This bond often occurs between a nitrogen proton (N-H) of the thiourea moiety and the carbonyl oxygen (C=O) of the benzamide (B126) group, which results in the formation of a stable six-membered ring, often denoted as an S(6) ring motif. nih.gov This intramolecular interaction helps to lock the molecule into a more rigid conformation, which can be favorable for binding to a specific biological target by reducing the entropic penalty of binding. The conformation is often planar, which can facilitate stacking interactions with aromatic residues in a protein's active site. nih.gov
Comparative Analysis with Similar Compounds
The structure-activity relationships of this compound derivatives can be better understood by comparing them to structurally similar compounds.
Comparison with other Benzamides: Many biologically active compounds feature a benzamide core. For example, a series of (E)-N-phenyl-4-(pyridine-acylhydrazone) benzamide derivatives have been investigated as potential antitumor agents. nih.gov In these compounds, the core benzamide structure is retained, but the thiourea linker is replaced by a pyridine-acylhydrazone group. One of the most potent compounds in this series demonstrated strong anti-proliferative activity against multiple myeloma cells, suggesting that while the benzamide is a key feature, the nature of the linker and the terminal substituent are also critical for potent anticancer effects. nih.gov
Comparison with other Thioureas: The broader class of thiourea derivatives has been extensively studied. For instance, N-benzoyl-N-phenylthiourea has shown stronger antitumor activity in vitro on T47D breast cancer cells compared to the established anticancer drug hydroxyurea. jppres.com This highlights the enhanced efficacy that can be achieved by incorporating the benzoyl and phenyl groups into the thiourea scaffold. Another related compound, N-(5-chloro-2-hydroxybenzyl)-N-(4-hydroxybenzyl)-N-phenylthiourea, exhibited cytotoxic effects in MCF-7 breast cancer cells by targeting EGFR and HER-2. jppres.com This demonstrates that the addition of substituted benzyl (B1604629) groups to the thiourea core can direct the compound's activity towards specific cancer-related pathways.
Comparison with Benzothiazole-Phenyl Analogs: In another class of related compounds, a benzothiazole-phenyl moiety is connected to an aromatic ring via an amide-piperidine sulfonamide linker. nih.gov These compounds were designed as dual inhibitors of fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH). The SAR studies revealed that the benzothiazole-phenyl group was essential for dual inhibition, and the placement of small electron-withdrawing or -donating groups on the terminal aromatic ring was crucial for achieving low nanomolar potency. nih.gov This contrasts with the this compound series, where the thiourea linker itself is a primary driver of a broad range of biological activities.
This comparative analysis underscores that while the this compound scaffold is a privileged structure, its biological activity is finely tuned by the interplay of its core components—the benzamide group, the thiourea linker, and the substituents on the aromatic rings—and can be significantly altered by replacing these components with other functional groups.
Coordination Chemistry and Catalytic Applications of N Carbamothioyl Phenyl Methyl Benzamide Ligands
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with N-[carbamothioyl(phenyl)methyl]benzamide and its derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. nih.govnih.gov Characterization is achieved through a combination of spectroscopic and analytical techniques to elucidate the structure and properties of the resulting complexes.
Copper (Cu(I) and Cu(II)) Complexes:
Four-coordinated tetrahedral copper(I) complexes have been successfully synthesized by reacting [CuCl(PPh₃)₂] with N-(diphenylcarbamothioyl)benzamide in benzene (B151609). nih.govrsc.org These complexes are characterized using elemental analysis, IR, UV/Vis, and NMR spectroscopy (¹H, ¹³C, and ³¹P). nih.govrsc.org Single-crystal X-ray diffraction studies reveal a distorted tetrahedral geometry around the Cu(I) ion. nih.govrsc.org
Copper(II) complexes of related N-(di-alkyl/aryl-carbamothioyl)-4-nitrobenzamide ligands have also been prepared and characterized. rptu.de The coordination in these complexes is confirmed by shifts in the IR spectra, particularly the ν(C=O) and ν(C=S) stretching vibrations, upon complexation with the metal ion. rsc.org
Platinum (Pt(IV)) Complexes:
While direct synthesis of Pt(IV) complexes with this compound is not extensively documented, Pt(IV) complexes are often prepared by the oxidation of their Pt(II) precursors. x-mol.com For instance, cisplatin (B142131) can be oxidized to form a Pt(IV) species, which can then be reacted with appropriate ligands. x-mol.com The synthesis of Pt(II) complexes with thiourea (B124793) derivative ligands, such as N-(di-n-propylcarbamothioyl)-4-fluorobenzamide, has been reported. mdpi.com These complexes are characterized by NMR (¹H, ¹³C, ¹⁹⁵Pt), FT-IR, and single-crystal X-ray diffraction, which typically show a square-planar geometry around the Pt(II) center with the ligand coordinating in a bidentate fashion through the sulfur and oxygen atoms. mdpi.com Computational studies have also been employed to investigate the potential of platinum(II)-thiourea complexes as anticancer agents. researchsolutions.com
Nickel (Ni(II)) Complexes:
Nickel(II) complexes of N-acylthiourea derivatives have been synthesized and characterized. nih.govrsc.org For example, bis(4-bromo-N-(di-n-propylcarbamothioyl)benzamido)nickel(II) has been synthesized and its crystal structure determined by single-crystal X-ray diffraction, revealing a triclinic space group. nih.govrsc.org The formation of these complexes is confirmed by the disappearance of the N-H proton resonance in ¹H-NMR and shifts in the C=O and C=S stretching vibrations in the IR spectrum. nih.govrsc.org These studies often indicate a neutral cis-[ML₂] configuration for the resulting complexes. nih.govrsc.org
Ruthenium (Ru(III)) Complexes:
While research on Ru(III) complexes with this compound is limited, studies on Ru(III) complexes with other nitrogen and oxygen donor ligands, such as Schiff bases, provide insights into their synthesis and characterization. nih.govresearchgate.net These complexes are typically synthesized by reacting RuCl₃·3H₂O with the respective ligand. nih.gov Characterization through elemental analysis, UV-Vis, and IR spectroscopy often suggests an octahedral geometry around the Ru(III) ion. nih.gov Research on Ru(II) complexes with N-(acyl)-N',N'-(disubstituted)thiourea ligands has also been conducted, providing a basis for understanding the coordination behavior of these types of ligands with ruthenium. researchgate.netresearchgate.net
Palladium (Pd(II)) Complexes:
Palladium(II) complexes with N-acyl-N,N′-(disubstituted) thioureas and phosphine (B1218219) ligands have been synthesized and characterized using spectroscopic techniques and elemental analysis. nih.gov X-ray diffraction studies have confirmed a square planar geometry for these complexes. nih.gov The synthesis of Pd(II) complexes with other NNN pincer-type ligands has also been reported, where the coordination environment around the palladium center is typically square planar. rsc.org
Interactive Data Table: Spectroscopic Data for Selected Metal Complexes
| Complex | Metal Ion | Key IR Bands (cm⁻¹) | ¹H NMR (ppm) | Geometry | Reference |
| [CuCl(HL1)₂(PPh₃)] | Cu(I) | ν(C=O) shifted lower | Aromatic & PPh₃ protons | Distorted Tetrahedral | nih.gov |
| cis-[Ni(L)₂] | Ni(II) | ν(C=O) & ν(C=S) shifted | Disappearance of N-H proton | Square Planar | rsc.org |
| [RuCl(L)(CO)(PPh₃)₂] | Ru(II) | ν(C=O) & ν(CO) | Aromatic & PPh₃ protons | - | mdpi.com |
| [Pd(L)₂(PPh₃)₂] | Pd(II) | ν(C=O) & ν(C=S) shifted | Aromatic & PPh₃ protons | Square Planar | nih.gov |
| cis-[Pt(L)₂(S,O)] | Pt(II) | ν(C=O) & ν(C=S) shifted | Disappearance of N-H proton | Square Planar | mdpi.com |
Note: L represents various N-acylthiourea ligands similar to the title compound. Data is generalized from the cited literature.
Monodentate and Bidentate Ligand Behavior
This compound and related N-acylthiourea ligands exhibit versatile coordination modes, acting as either monodentate or bidentate ligands. rsc.org
Monodentate Coordination: In some instances, these ligands coordinate to a metal center through only the sulfur atom of the thiocarbonyl group. rsc.org This monodentate behavior is observed in certain copper(I) and palladium(II) complexes. nih.govnih.gov For example, in the complex [CuCl(HL¹)(PPh₃)₂], the N-(diphenylcarbamothioyl)benzamide ligand coordinates in a monodentate fashion through the sulfur atom. nih.gov
Bidentate Coordination: More commonly, N-acylthiourea ligands act as bidentate chelating agents. rsc.org This can occur in two primary ways:
S,O-Chelation: The ligand can coordinate through the sulfur atom of the thiocarbonyl group and the oxygen atom of the carbonyl group, forming a stable six-membered ring. rsc.orgrsc.org This is a prevalent coordination mode observed in many Ni(II), Cu(II), and Pt(II) complexes. rsc.orgrsc.orgmdpi.com
S,N-Chelation: Less frequently, coordination can occur through the sulfur atom and one of the nitrogen atoms of the thiourea moiety, resulting in a four-membered ring structure. rsc.org
The specific coordination mode adopted by the ligand is influenced by several factors, including the nature of the metal ion, the substituents on the ligand, and the reaction conditions.
Catalytic Oxidation Properties of this compound Metal Complexes
Metal complexes of this compound and its analogs have demonstrated significant catalytic activity, particularly in oxidation reactions. nih.gov
Copper and ruthenium complexes of N-acylthiourea ligands have been effectively employed as catalysts for the oxidation of alcohols to their corresponding aldehydes and ketones. nih.govmdpi.com
Copper-Catalyzed Oxidation: Copper(I) complexes, in combination with an oxidant like hydrogen peroxide, have been shown to be active catalysts for the oxidation of both primary and secondary alcohols at room temperature. nih.govrsc.org Primary alcohols are typically oxidized to carboxylic acids, while secondary alcohols yield ketones. nih.gov Mononuclear copper(II) complexes have also been utilized as catalysts for the oxidation of various benzyl (B1604629) alcohols using sodium hypochlorite (B82951) as the oxidant, with high yields reported for certain substrates. The catalytic efficiency can be influenced by the specific ligand structure and the reaction conditions.
Ruthenium-Catalyzed Oxidation: Ruthenium(II) carbonyl complexes containing N-[di(alkyl/aryl)carbamothioyl]benzamide derivatives are effective catalysts for the oxidation of a wide range of alcohols. mdpi.com In the presence of an oxidant such as N-methylmorpholine-N-oxide (NMO), these complexes can catalyze the oxidation of primary, secondary, cyclic, allylic, aliphatic, and benzylic alcohols to their corresponding aldehydes and ketones with good to excellent yields at room temperature. mdpi.com
Interactive Data Table: Catalytic Oxidation of Various Alcohols
| Catalyst System | Alcohol Substrate | Oxidant | Product | Yield (%) | Reference |
| Cu(I) complex / H₂O₂ | Benzyl alcohol | H₂O₂ | Benzoic acid | High | nih.govrsc.org |
| Cu(I) complex / H₂O₂ | 1-Phenylethanol | H₂O₂ | Acetophenone | High | nih.govrsc.org |
| Cu(II) complex / NaOCl | 4-Methoxybenzyl alcohol | NaOCl | 4-Methoxybenzaldehyde | 91 | |
| Ru(II) complex / NMO | Benzyl alcohol | NMO | Benzaldehyde | >95 | mdpi.com |
| Ru(II) complex / NMO | Cyclohexanol | NMO | Cyclohexanone | >95 | mdpi.com |
Note: Yields are indicative and may vary based on specific reaction conditions.
Applications in Advanced Materials and Chemical Sensors
The unique coordination properties and the presence of both hard and soft donor atoms in N-acylthiourea ligands make their metal complexes promising candidates for applications in advanced materials and chemical sensing. nih.govnih.govrsc.org
Advanced Materials: Metal complexes of N,N-disubstituted-N′-acylthioureas have been investigated as single-source precursors for the deposition of metal sulfide (B99878) thin films via Aerosol Assisted Chemical Vapor Deposition (AACVD). nih.govrsc.org The modular nature of these ligands allows for the tuning of the thermal decomposition temperatures of the complexes, which is crucial for controlling the properties of the resulting semiconductor materials. nih.govrsc.org These transition metal sulfides have potential applications in various energy and photonic devices. nih.govrsc.org
Chemical Sensors: The ability of N-acylthiourea derivatives to selectively bind with specific metal ions makes them suitable for the development of chemosensors. researchgate.net The coordination event can lead to a detectable signal, such as a color change, which allows for the visual detection of the target analyte. researchgate.net For instance, ninhydrin (B49086) thiourea derivatives have been explored as colorimetric chemosensors for the detection of Cu(II) ions in aqueous media. The interaction between the ligand and the metal ion induces a change in the electronic properties of the system, resulting in a visible color change.
Emerging Applications and Future Research Directions for N Carbamothioyl Phenyl Methyl Benzamide
Development of Novel Therapeutic Agents
N-[carbamothioyl(phenyl)methyl]benzamide belongs to the broader class of thiourea (B124793) derivatives, which are recognized for their diverse biological activities. mdpi.com Research into analogous N-acyl thiourea and N-phenylcarbamothioyl benzamide (B126) structures has revealed their potential as scaffolds for developing new therapeutic agents against a variety of diseases.
Derivatives of this compound have demonstrated significant potential in several therapeutic areas:
Anticancer Activity : Certain N-phenylcarbamothioyl benzamide derivatives have been investigated for their cytotoxic effects against cancer cell lines. For instance, in-silico studies on N-(4-fluorophenylcarbamothioyl) benzamide derivatives have suggested their potential as anticancer agents by inhibiting CheckPointKinase-1 (CHK1). jonuns.com Similarly, novel imidazole-based N-phenylbenzamide derivatives have shown promising cytotoxic activity against various cancer cell lines. nih.gov
Anti-inflammatory Properties : A series of 2-((4-ethylphenoxy)methyl)-N-(substituted-phenylcarbamothioyl) benzamides exhibited significant anti-inflammatory activity in studies. nih.gov Notably, some derivatives showed higher potency and a better side-effect profile compared to the standard drug indomethacin (B1671933), potently inhibiting prostaglandin (B15479496) E2 (PGE2) synthesis. nih.gov
Antimicrobial and Anti-biofilm Activity : N-acyl thiourea derivatives containing heterocyclic rings have been synthesized and tested for their antimicrobial and anti-biofilm properties. mdpi.comnih.govresearchgate.net Compounds bearing benzothiazole (B30560) and 6-methylpyridine moieties, for example, have shown activity against E. coli biofilms. mdpi.comnih.govresearchgate.net
Antiviral Effects : N-phenyl benzamides have been identified as effective inhibitors of enteroviruses, such as Coxsackievirus A9 (CVA9). nih.gov These compounds appear to act as capsid binders, stabilizing the virion and preventing uncoating. nih.gov
Antioxidant Activity : Some thiourea derivatives have been reported to possess antioxidant properties. mdpi.com For example, a new thiourea derivative, 1,3-bis(3,4-dichlorophenyl) thiourea, demonstrated strong antioxidant activity in DPPH and ABTS assays. mdpi.com
The following table summarizes the biological activities of some N-acyl thiourea and N-phenylbenzamide derivatives.
| Derivative Class | Biological Activity | Key Findings |
| N-acyl thioureas with heterocyclic rings | Antimicrobial, Anti-biofilm, Antioxidant | Activity against E. coli biofilms; antioxidant capacity demonstrated. mdpi.comnih.govresearchgate.net |
| 2-((4-ethylphenoxy)methyl)-N-(substituted-phenylcarbamothioyl) benzamides | Anti-inflammatory | Significantly higher activity and lower ulcer incidence compared to indomethacin in some cases. nih.gov |
| N-(4-fluorophenylcarbamothioyl) benzamide derivatives | Anticancer (predicted) | In-silico studies suggest inhibition of CheckPointKinase-1 (CHK1). jonuns.com |
| Imidazole-based N-phenylbenzamide derivatives | Anticancer | Good cytotoxic activity against tested cancer cell lines. nih.gov |
| N-phenyl benzamides | Antiviral | Effective against Coxsackievirus A9 by stabilizing the viral capsid. nih.gov |
Design of Advanced Materials
While the primary focus of research on this compound and its analogs has been on their biological activities, their structural features suggest potential applications in materials science. Thiourea derivatives are known to be versatile intermediates in the synthesis of various heterocyclic compounds, which are important in materials chemistry. mdpi.com The presence of aromatic rings, amide, and thiourea groups allows for the formation of stable complexes and polymers. Future research could explore the use of this compound as a building block for:
Coordination Polymers and Metal-Organic Frameworks (MOFs) : The nitrogen and sulfur atoms in the thiourea moiety can act as coordination sites for metal ions, potentially forming novel polymeric structures with interesting electronic, magnetic, or catalytic properties.
Organic Semiconductors : The conjugated π-systems of the phenyl rings could be extended to create organic materials with semiconducting properties for use in electronic devices.
Sensors : The ability of the thiourea group to interact with specific ions or molecules could be harnessed to develop chemical sensors.
Further Exploration of Mechanism of Action and Targeted Therapies
Understanding the precise mechanism of action is crucial for the development of targeted therapies. For many this compound derivatives, the exact molecular targets and pathways are not yet fully elucidated.
Future research should aim to:
Identify specific protein targets : Utilizing techniques like affinity chromatography, proteomics, and computational docking can help identify the specific enzymes, receptors, or other proteins that these compounds interact with. For example, docking studies have suggested that N-phenyl benzamides can bind to the hydrophobic pocket of the CVA9 viral capsid. nih.gov
Elucidate signaling pathways : Once targets are identified, further studies are needed to understand how the interaction with these targets affects cellular signaling pathways. This could involve gene expression analysis, Western blotting, and other molecular biology techniques.
Structure-Activity Relationship (SAR) studies : Systematically modifying the structure of this compound and its analogs and evaluating the effect on their biological activity can provide valuable insights into the key structural features required for their therapeutic effects. nih.gov
Computational Drug Discovery and In Silico Screening
Computational methods are becoming increasingly important in drug discovery. For this compound and its derivatives, in silico approaches can accelerate the identification of new lead compounds and optimize existing ones.
Virtual Screening : Large libraries of virtual compounds based on the this compound scaffold can be screened against various biological targets to identify potential hits.
Molecular Docking : This technique can predict the binding mode and affinity of these compounds to their target proteins, providing insights into the mechanism of action. uokerbala.edu.iq Studies have used molecular docking to investigate the interaction of N-acyl thiourea derivatives with enzymes and DNA. mdpi.com
Pharmacophore Modeling : By identifying the essential structural features required for biological activity, pharmacophore models can guide the design of new, more potent derivatives. jonuns.com
Pharmacokinetic Prediction and Drug-Likeness Assessment (ADMET Analysis)
The success of a drug candidate depends not only on its efficacy but also on its pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET). In silico ADMET prediction is a valuable tool for early-stage drug discovery, helping to identify compounds with favorable drug-like properties and reducing the likelihood of late-stage failures.
Studies on N-phenyl benzamide and N-(4-fluorophenylcarbamothioyl) benzamide derivatives have utilized computational tools to predict their ADMET properties. jonuns.comnih.gov These analyses can predict parameters such as gastrointestinal absorption, blood-brain barrier penetration, and potential toxicity. For example, some N-phenyl benzamides were predicted to have good drug-likeness properties with no violations of Lipinski's rule of five. nih.gov
The following table shows a hypothetical example of a partial in silico ADMET profile for a generic this compound derivative, based on common parameters evaluated for similar compounds.
| ADMET Property | Predicted Value/Outcome | Significance |
| A bsorption (Human Intestinal Absorption) | High | Good potential for oral bioavailability. nih.gov |
| D istribution (Blood-Brain Barrier Penetration) | Low | May not be suitable for targeting the central nervous system unless modified. |
| M etabolism (CYP450 Inhibition) | Non-inhibitor of major isoforms | Lower potential for drug-drug interactions. |
| E xcretion (Renal Organic Cation Transporter 2) | Substrate | Indicates a potential route of elimination. |
| T oxicity (Hepatotoxicity) | Low risk | Favorable safety profile predicted. jonuns.com |
Green Synthesis Innovations and Sustainable Production
The synthesis of this compound and its derivatives typically involves the reaction of an appropriate acyl chloride with a thiocyanate (B1210189) salt to form an isothiocyanate intermediate, which then reacts with an amine. nih.govnih.gov While effective, these methods often use volatile and hazardous solvents.
Future research should focus on developing greener and more sustainable synthetic routes. This could include:
Use of environmentally benign solvents : Replacing hazardous solvents like acetone (B3395972) with greener alternatives such as water, ethanol, or supercritical CO2.
Catalyst development : Exploring the use of reusable and non-toxic catalysts to improve reaction efficiency and reduce waste.
One-pot synthesis : Designing multi-component reactions where several steps are combined into a single pot, reducing the need for intermediate purification and minimizing solvent usage. An efficient one-pot, three-component reaction has been described for the synthesis of imidazole-based N-phenylbenzamide derivatives. nih.gov
Microwave-assisted synthesis : Utilizing microwave irradiation to accelerate reaction times and improve yields, often with reduced energy consumption.
By embracing these green chemistry principles, the production of this compound and its derivatives can be made more environmentally friendly and economically viable.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-[carbamothioyl(phenyl)methyl]benzamide, and how can reaction conditions be optimized for scalability?
- Methodological Answer: The synthesis typically involves coupling benzoyl chloride with a carbamothioyl-substituted aniline precursor under reflux in anhydrous solvents like dichloromethane or THF. Optimization includes adjusting temperature (60–80°C), solvent polarity, and stoichiometry of reagents to minimize side reactions. Continuous flow reactors and automated systems can enhance scalability by improving mixing efficiency and reducing reaction time .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of This compound?
- Methodological Answer:
- 1H/13C-NMR : Assign peaks to confirm the benzamide backbone (e.g., aromatic protons at δ 7.2–8.1 ppm) and carbamothioyl group (NH resonance at δ 10–12 ppm) .
- FT-IR : Validate functional groups via C=O stretching (~1680 cm⁻¹), N-H bending (~1550 cm⁻¹), and C=S stretching (~1250 cm⁻¹) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
Q. How can researchers ensure reproducibility in synthesizing derivatives of This compound?
- Methodological Answer: Standardize protocols using high-purity reagents, inert atmospheres (N2/Ar), and controlled moisture levels. Monitor reaction progress via TLC or HPLC. For example, derivatives like N-(2-chlorophenylcarbamothioyl)benzamide achieve 71–89% yields when reaction times are tightly controlled .
Advanced Research Questions
Q. How can contradictions in crystallographic data interpretation for This compound derivatives be resolved?
- Methodological Answer: Use SHELXL for refinement to address disordered atoms or twinning. Cross-validate with Hirshfeld surface analysis to identify weak intermolecular interactions (e.g., C–H···S contacts) that may affect lattice packing. For example, intramolecular H-bonds (N–H···O/S) stabilize conformations, which can be misinterpreted in low-resolution datasets .
Q. What computational strategies are recommended for analyzing electronic properties and reactivity?
- Methodological Answer:
- DFT (B3LYP/6-311G(d,p)) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Compare optimized geometries with X-ray data to validate computational models .
- Molecular Electrostatic Potential (MEP) : Map charge distribution to identify regions prone to nucleophilic attack (e.g., sulfur in the carbamothioyl group) .
- NBO Analysis : Quantify hyperconjugative interactions (e.g., LP(S) → σ*(N–H)) influencing stability .
Q. How can discrepancies between theoretical and experimental spectroscopic data be systematically addressed?
- Methodological Answer: For NMR, apply solvent correction factors and account for dynamic effects (e.g., tautomerism) via CPCM solvation models . For IR, scale calculated frequencies (0.96–0.98 factor) to match experimental peaks. Discrepancies in C=S stretching (DFT vs. IR) often arise from crystal packing forces not modeled in gas-phase calculations .
Q. What strategies are effective for designing biological activity studies targeting enzyme inhibition?
- Methodological Answer:
- Molecular Docking (AutoDock/Vina) : Screen against targets like SARS-CoV-2 main protease (PDB: 6LU7). Focus on binding affinities (<-7 kcal/mol) and key residues (e.g., His41, Cys145) .
- Enzyme Assays : Use fluorogenic substrates (e.g., Mca-AVLQ↓SGFR-Lys(Dnp)-NH2) to measure inhibition kinetics (IC50) under physiological pH and temperature .
Q. How do intermolecular interaction energies influence crystallization outcomes?
- Methodological Answer: Apply Hirshfeld surface analysis to quantify interaction types (e.g., π–π stacking vs. H-bonding). For example, C–H···O interactions contribute ~25% to lattice energy in N-(2-acetylphenylcarbamothioyl)benzamide, dictating monoclinic vs. triclinic packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
